乙酰丙氨酸

描述

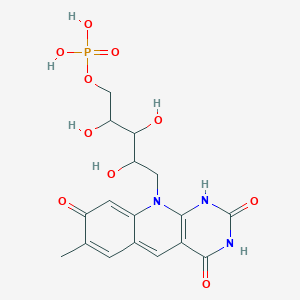

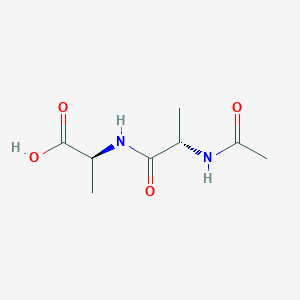

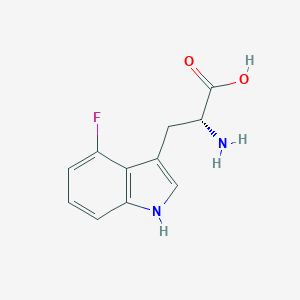

Acetylalanylalanine (AAla) is an amino acid that is essential for life. It is a key component of proteins and is found in all biological organisms. AAla is an important amino acid in the biosynthesis of proteins, and is an important factor in the regulation of metabolic processes. It is also a critical component of the human body's immune system. AAla is a key component of the body's antioxidant defense system, and is important for the proper functioning of the nervous system.

科学研究应用

代谢中间体和第二信使:乙酰辅酶A,与乙酰丙氨酰丙氨酸密切相关,在细胞分解代谢和合成代谢中起着至关重要的作用。它作为代谢中间体和第二信使,影响着能量代谢、有丝分裂和自噬等关键细胞过程(Pietrocola et al., 2015)。

生物传感器的生物相容界面:N-乙酰丙氨酸单分子层在银表面自组装,作为生物相容的生物传感器功能界面。这些界面通过亚胺、羧酸盐和酰胺基团吸附(Yang et al., 2007)。

增强生物分子的核磁共振谱:乙酸酐,另一种相关化合物,增强了生物分子的核磁共振(NMR)谱,实现了更快和更高分辨率的代谢评估,这对临床信息至关重要(Wilson et al., 2009)。

对神经元受体的理解:对尼古丁的研究有助于我们理解神经元尼古丁乙酰胆碱受体,有助于戒烟和治疗各种医学疾病(Heishman et al., 1997)。

生物学中的营养价值和摄取:乙酰化肽,如乙酰丙氨酰丙氨酸,不影响绵羊小肠对肽的摄取,其在大鼠中的营养价值是通过测量其生长潜力来确定的(Wallace et al., 1998)。

治疗精神障碍:N-乙酰半胱氨酸在治疗成瘾、强迫和梳理障碍、精神分裂症和躁郁症方面显示出有希望的结果,具有潜在的治疗效果超越抗氧化作用(Dean et al., 2011)。

治疗前庭障碍:乙酰-DL-亮氨酸可能通过恢复中枢前庭神经正常膜电位来减轻急性前庭障碍(Vibert & Vidal, 2001)。

水氯化和消毒:水氯化中的酰胺氮修饰了水消毒过程中氯的化学行为,如在水中的乙酰化甘氨酸、丙氨酸和丙氨丙氨丙氨酸中所证实的(Jensen et al., 1999)。

构象研究:N-乙酰丙氨酸有三种稳定的构象,其中一种含有分子内氢键,实验值的转构常数与理论预测一致(Boeckx & Maes, 2012)。

作用机制

Target of Action

It is known that similar compounds, such as n-acetylalanine, interact with enzymes like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .

Mode of Action

For instance, N-Acetylalanine is thought to donate an acetyl group during fatty acid metabolism, aiding in the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .

Action Environment

The action, efficacy, and stability of Acetylalanylalanine could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of Acetylalanylalanine could be affected by exposure to heat or certain chemicals

属性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of N-Acetylalanylalanine in mammals?

A1: N-Acetylalanylalanine is found as the N-terminal amino acid sequence in certain proteins within mammals. For instance, research has identified it as the N-terminal sequence for all four subunits of the M4 isozyme of lactate dehydrogenase in rat liver. This modification is significant because it blocks the N-terminus, preventing further reactions and potentially influencing protein folding, stability, and function.

Q2: How does N-Acetylalanylalanine behave in the presence of presolvated electrons in aqueous solutions?

A2: Research using electron spin resonance (ESR) spectroscopy and DFT calculations show that in a 7.5 M LiCl-D2O aqueous glass at 77 K, presolvated electrons interact with N-Acetylalanylalanine methyl ester primarily by cleaving the carboxyl ester group, producing methyl radicals. This suggests the ester linkage possesses a substantial electron affinity, providing sufficient energy to overcome the reaction barrier and leading to bond dissociation.

Q3: Is there an enzyme capable of specifically cleaving N-Acetylalanylalanine from peptides?

A3: Yes, an enzyme called N-Acetylalanylalanine aminopeptidase has been isolated from the cytosol of human erythrocytes. This enzyme demonstrates high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. Interestingly, this activity was not found in the cytosolic compartment of highly purified human leucocytes.

Q4: What analytical techniques are used to study and characterize N-Acetylalanylalanine?

A4: Several analytical techniques are employed to study N-Acetylalanylalanine. These include:

- Amino-terminal analysis: This technique, often using reagents like fluorodinitrobenzene, helps identify and quantify free amino-terminal residues in peptides and proteins.

- Electron Spin Resonance (ESR) Spectroscopy: ESR helps to detect and characterize free radicals generated in chemical reactions, providing insights into reaction mechanisms.

- Density Functional Theory (DFT) Calculations: DFT calculations provide theoretical insights into molecular structures, energies, and reaction pathways, complementing experimental findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)